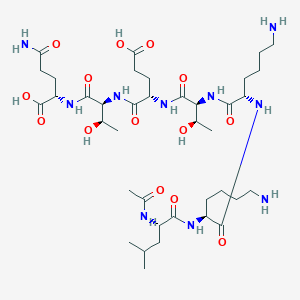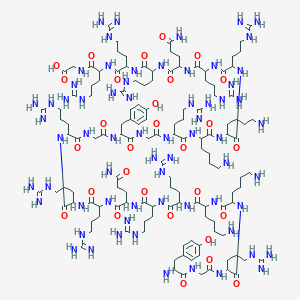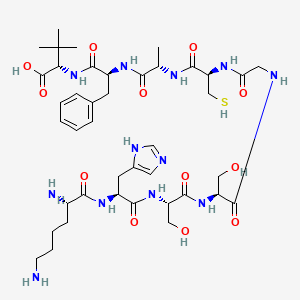
神经肽 EI 大鼠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is found in various vertebrates, including rats, and plays significant roles in regulating hormone release, grooming behavior, and locomotor activity . Neuropeptide EI is extensively colocalized with melanin-concentrating hormone throughout the central nervous system and is also present in peripheral tissues .
科学研究应用
Neuropeptide EI has a wide range of scientific research applications:
Chemistry: It is used in studies related to peptide synthesis and post-translational modifications.
Industry: Neuropeptide EI is used in the development of diagnostic assays and therapeutic peptides.
作用机制
Target of Action
Neuropeptide EI rat primarily targets the Melanin Concentrating Hormone Receptor 1 (MCHR1) . This receptor is part of the G protein-coupled receptor family and plays a significant role in various physiological processes, including energy homeostasis, feeding behavior, and stress response .
Mode of Action
Neuropeptide EI rat interacts with its target, MCHR1, as both an antagonist for the Melanin Concentrating Hormone (MCH) and an agonist for the Melanocyte-Stimulating Hormone (MSH) . As an MCH antagonist, it inhibits the action of MCH, while as an MSH agonist, it promotes the effects of MSH .
Biochemical Pathways
Neuropeptides, including Neuropeptide EI rat, are involved in a wide range of biological activities and functions. They participate in cell signaling, respiration, growth, social behavior, reproduction, inflammation, stress, anxiety, sexual activity, glucose homeostasis, feeding behavior, memory, and learning
Pharmacokinetics
It is known that neuropeptides are synthesized from large prepropeptides in the neuronal cell body . More research is needed to fully understand the pharmacokinetics of Neuropeptide EI rat.
Result of Action
Neuropeptide EI rat has been shown to increase Luteinizing Hormone (LH) serum levels when administered intracerebroventricularly in rats . This suggests that it may play a role in the regulation of reproductive hormones. Additionally, it displays functional MCH-antagonist and MSH-agonist activity in different behavioral paradigms .
Action Environment
The action of Neuropeptide EI rat, like other neuropeptides, can be influenced by various environmental factors. For instance, changes in the animal’s environment, such as food intake, can lead to changes in neuropeptide expression levels within the brain . Furthermore, neuropeptides can act as neurotransmitters directly, as modulators of ongoing neurotransmission by other transmitters, as autocrine or paracrine regulators in a close cellular environment, and as hormones on long range .
生化分析
Biochemical Properties
Neuropeptide EI Rat interacts with various enzymes, proteins, and other biomolecules. It displays functional melanin concentrating hormone (MCH)-antagonist and melanocyte-stimulating hormone (MSH) agonist activity in different behavioral paradigms . The nature of these interactions is complex and involves multiple signaling pathways.
Cellular Effects
Neuropeptide EI Rat has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the microenvironment by acting on different receptors in different cells .
Molecular Mechanism
The mechanism of action of Neuropeptide EI Rat is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that Neuropeptide EI Rat’s effects involve a novel receptor functionally distinct from the recognized receptor subtypes .
Temporal Effects in Laboratory Settings
Over time, the effects of Neuropeptide EI Rat can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that Neuropeptide EI Rat gene therapy decreases chronic spontaneous seizures in a rat model of temporal lobe epilepsy .
Dosage Effects in Animal Models
The effects of Neuropeptide EI Rat vary with different dosages in animal models. Studies have shown that high concentrations of Neuropeptide EI Rat affected both the maximum binding and the apparent affinity of certain receptors in a concentration-dependent manner .
Metabolic Pathways
Neuropeptide EI Rat is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, Neuropeptide EI Rat neurons are particularly abundantly expressed in the arcuate of the hypothalamus, where they critically integrate peripheral metabolic signals with the brain center .
Transport and Distribution
Neuropeptide EI Rat is transported and distributed within cells and tissues in a specific manner. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Neuropeptide EI Rat and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, at the subcellular level, neuropeptides like Neuropeptide EI Rat are selectively stored, singularly or more frequently in combinations, within large granular vesicles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of neuropeptide EI involves the cleavage of prepro-melanin-concentrating hormone at specific sites, such as Lysine 129-Arginine 130 and Arginine 145-Arginine 146 . The glycine residue at the C-terminus of neuropeptide EI suggests that this peptide is amidated .
Industrial Production Methods: Industrial production of neuropeptide EI typically involves recombinant DNA technology, where the gene encoding prepro-melanin-concentrating hormone is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed protein is then purified and processed to obtain neuropeptide EI .
化学反应分析
Types of Reactions: Neuropeptide EI undergoes various chemical reactions, including amidation, glycosylation, and phosphorylation . These post-translational modifications are crucial for its biological activity.
Common Reagents and Conditions:
Amidation: This reaction typically requires enzymes such as peptidylglycine alpha-amidating monooxygenase.
Glycosylation: This modification involves the addition of carbohydrate moieties to specific amino acid residues, often facilitated by glycosyltransferases.
Phosphorylation: This reaction involves the addition of phosphate groups to serine, threonine, or tyrosine residues, catalyzed by kinases.
Major Products: The major products formed from these reactions are the bioactive forms of neuropeptide EI, which exhibit enhanced stability and functionality .
相似化合物的比较
Melanin-Concentrating Hormone: Both neuropeptide EI and melanin-concentrating hormone are derived from the same precursor and share similar functions in regulating feeding behavior and energy homeostasis.
Uniqueness: Neuropeptide EI is unique in its specific role in regulating grooming behavior and locomotor activity, which is not a primary function of the other similar compounds . Additionally, its colocalization with melanin-concentrating hormone throughout the central nervous system highlights its distinct regulatory functions .
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N16O23/c1-6-31(3)50(52(67)91)77-61(100)43-17-13-25-79(43)63(102)41(26-34-14-9-8-10-15-34)75-55(94)36(16-11-12-24-64)71-53(92)33(5)69-60(99)42(30-80)76-58(97)39(27-44(66)81)74-57(96)38(20-23-48(87)88)72-56(95)37(19-22-47(85)86)73-59(98)40(28-49(89)90)70-45(82)29-68-62(101)51(32(4)7-2)78-54(93)35(65)18-21-46(83)84/h8-10,14-15,31-33,35-43,50-51,80H,6-7,11-13,16-30,64-65H2,1-5H3,(H2,66,81)(H2,67,91)(H,68,101)(H,69,99)(H,70,82)(H,71,92)(H,72,95)(H,73,98)(H,74,96)(H,75,94)(H,76,97)(H,77,100)(H,78,93)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJBBHNBDSEOOS-WJLACNEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N16O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








